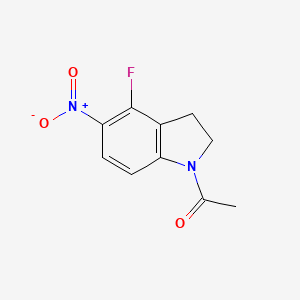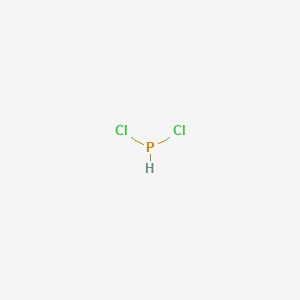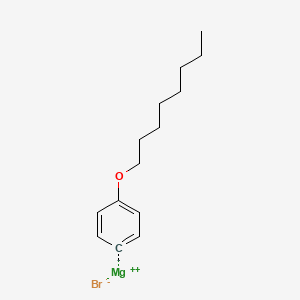
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol
Descripción general
Descripción
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol is a complex organic compound that features a piperidine ring, a sulfonamide group, and a chlorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorophenol with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 4-aminopiperidine under controlled conditions to form the piperidinyl sulfonamide. Finally, the amino group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The piperidine ring and chlorophenol moiety contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-methylphenol
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-bromophenol
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-fluorophenol
Uniqueness
What sets 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.
Propiedades
Fórmula molecular |
C11H16ClN3O3S |
|---|---|
Peso molecular |
305.78 g/mol |
Nombre IUPAC |
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol |
InChI |
InChI=1S/C11H16ClN3O3S/c12-8-1-2-9(14)10(16)11(8)19(17,18)15-5-3-7(13)4-6-15/h1-2,7,16H,3-6,13-14H2 |
Clave InChI |
ZSUVYZKDZKEFOE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl-(5-methyl-1H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B8568953.png)










![3-Cyclopropyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B8569026.png)
![Propanedioic acid, [(2-chlorophenyl)methylene]-, diethyl ester](/img/structure/B8569034.png)

